

Application Notes and Protocols for the Preparation of IR-825 Loaded Liposomes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: IR-825

Cat. No.: B15554104

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Introduction

Liposomes are versatile, self-assembled vesicular nanocarriers composed of a lipid bilayer enclosing an aqueous core. Their biocompatibility, biodegradability, and ability to encapsulate both hydrophilic and lipophilic agents make them ideal drug delivery systems. **IR-825** is a near-infrared (NIR) cyanine dye with strong absorbance in the NIR region, making it an excellent photothermal agent for therapeutic applications. When encapsulated within liposomes, the stability and biocompatibility of **IR-825** are enhanced, and its circulation time in vivo can be prolonged, allowing for effective accumulation in target tissues, such as tumors. Upon irradiation with an NIR laser, **IR-825** converts light energy into heat, inducing localized hyperthermia and subsequent cell death. This document provides detailed protocols for the preparation and characterization of **IR-825** loaded liposomes.

Data Presentation

The following tables summarize typical quantitative data for liposomal formulations. The specific values for **IR-825** loaded liposomes can be optimized based on the chosen lipid composition and preparation method.

Table 1: Typical Lipid Compositions for Liposome Formulation

Formulation	Lipid Composition (molar ratio)	Key Characteristics
1	DPPC:Cholesterol	Forms stable bilayers; cholesterol modulates membrane fluidity.
2	HSPC:Cholesterol:DSPE-PEG2000 (56:38:5)	PEGylated surface for prolonged circulation ("stealth" liposomes).[1]
3	DSPC:Cholesterol (2:1)	High phase transition temperature for increased stability.[1]

DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine; HSPC: Hydrogenated Soy Phosphatidylcholine; DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine; Cholesterol; DSPE-PEG2000: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]

Table 2: Physicochemical Characteristics of Liposomal Formulations

Parameter	Typical Range	Measurement Technique
Size (Hydrodynamic Diameter)	80 - 200 nm	Dynamic Light Scattering (DLS)
Polydispersity Index (PDI)	< 0.2	Dynamic Light Scattering (DLS)
Zeta Potential	-10 to -30 mV (for neutral/anionic lipids)	Electrophoretic Light Scattering
Encapsulation Efficiency (EE%)	> 80% for hydrophobic drugs	UV-Vis Spectroscopy, HPLC
Drug Loading Content (LC%)	1 - 5% (w/w)	UV-Vis Spectroscopy, HPLC

Experimental Protocols

Protocol 1: Preparation of IR-825 Loaded Liposomes by Thin-Film Hydration

This is a widely used method for preparing liposomes, particularly for lipophilic drugs like **IR-825** which will be incorporated into the lipid bilayer.[\[2\]](#)

Materials:

- Lipids (e.g., DPPC, Cholesterol, DSPE-PEG2000)
- **IR-825**
- Chloroform and Methanol (or other suitable organic solvent mixture)
- Phosphate Buffered Saline (PBS), pH 7.4
- Round-bottom flask
- Rotary evaporator
- Water bath
- Extruder with polycarbonate membranes (e.g., 100 nm pore size)
- Syringes

Procedure:

- **Lipid and Drug Dissolution:** In a round-bottom flask, dissolve the desired lipids and **IR-825** in a chloroform/methanol mixture (e.g., 2:1 v/v). Ensure complete dissolution to form a clear solution.
- **Thin-Film Formation:** Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure in a water bath set to a temperature above the lipid phase transition temperature (e.g., 40-50°C). A thin, uniform lipid film containing **IR-825** will form on the inner wall of the flask.

- **Drying:** Further dry the lipid film under a high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent.
- **Hydration:** Hydrate the lipid film by adding pre-warmed PBS (pH 7.4) to the flask. The temperature of the PBS should also be above the lipid phase transition temperature. Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This process may take 30-60 minutes.
- **Size Reduction (Extrusion):** To obtain unilamellar vesicles (ULVs) with a uniform size distribution, the MLV suspension is extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm). Assemble the extruder with the desired membrane and pass the liposome suspension through it 11-21 times. Maintain the temperature above the lipid phase transition temperature throughout the extrusion process.^[3]
- **Purification:** To remove unencapsulated **IR-825**, the liposome suspension can be purified by size exclusion chromatography (e.g., using a Sephadex G-50 column) or dialysis against PBS.
- **Storage:** Store the final liposome suspension at 4°C. Do not freeze.

Protocol 2: Characterization of IR-825 Loaded Liposomes

2.1 Size, Polydispersity Index (PDI), and Zeta Potential

- Dilute a small aliquot of the liposome suspension in PBS.
- Analyze the sample using a Dynamic Light Scattering (DLS) instrument to determine the hydrodynamic diameter (size) and PDI.
- For zeta potential measurement, dilute the sample in deionized water or a low ionic strength buffer and analyze using the same instrument equipped with an electrode for electrophoretic light scattering.

2.2 Encapsulation Efficiency (EE%) and Drug Loading Content (LC%)

This protocol involves separating the encapsulated **IR-825** from the unencapsulated (free) drug and then quantifying both.

Materials:

- **IR-825** loaded liposome suspension
- Centrifugal filter units (e.g., Amicon Ultra, 100 kDa MWCO) or size exclusion chromatography columns
- Methanol or another suitable organic solvent to lyse the liposomes
- UV-Vis Spectrophotometer

Procedure:

- Separation of Free Drug:
 - Centrifugation Method: Place a known volume of the liposome suspension into a centrifugal filter unit and centrifuge according to the manufacturer's instructions. The filtrate will contain the free, unencapsulated **IR-825**.
 - Size Exclusion Chromatography: Pass a known volume of the liposome suspension through a pre-packed size exclusion column. The liposomes will elute first, followed by the free drug. Collect the fractions containing the liposomes.
- Quantification of Free Drug: Measure the absorbance of the filtrate (from centrifugation) or the later fractions (from chromatography) using a UV-Vis spectrophotometer at the maximum absorbance wavelength of **IR-825**. Determine the concentration of free **IR-825** using a standard curve.
- Quantification of Total Drug: Take a known volume of the original (unpurified) liposome suspension and add an excess of methanol to disrupt the liposomes and release the encapsulated **IR-825**. Measure the absorbance to determine the total concentration of **IR-825**.
- Calculations:

- Encapsulation Efficiency (EE%): $EE\% = [(Total\ Drug - Free\ Drug) / Total\ Drug] \times 100$
- Drug Loading Content (LC%): $LC\% = (Mass\ of\ Encapsulated\ Drug / Total\ Mass\ of\ Lipids) \times 100$

2.3 In Vitro Drug Release Study

This protocol uses a dialysis method to simulate the release of **IR-825** from the liposomes over time.^[4]

Materials:

- **IR-825** loaded liposome suspension
- Dialysis tubing (e.g., 12-14 kDa MWCO)
- Release buffer (e.g., PBS pH 7.4, or an acidic buffer like pH 5.5 to simulate the tumor microenvironment)
- Shaking incubator or water bath
- UV-Vis Spectrophotometer

Procedure:

- Pipette a known volume and concentration of the **IR-825** loaded liposome suspension into a dialysis bag.
- Seal the dialysis bag and place it into a larger container with a known volume of release buffer.
- Incubate the system at 37°C with gentle agitation.
- At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.
- Measure the absorbance of the collected aliquots using a UV-Vis spectrophotometer to determine the concentration of released **IR-825**.

- Calculate the cumulative percentage of drug release at each time point.

Protocol 3: In Vitro Cellular Studies

3.1 Cell Culture

- Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, U87-MG for glioblastoma) in appropriate cell culture medium supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO₂.

3.2 Cytotoxicity Assay (MTT Assay)

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- Treat the cells with various concentrations of free **IR-825** and **IR-825** loaded liposomes. Include untreated cells as a control.
- For the photothermal therapy groups, after a suitable incubation period (e.g., 4-6 hours) to allow for liposome uptake, irradiate the designated wells with an 808 nm NIR laser at a specific power density (e.g., 1 W/cm²) for a short duration (e.g., 5 minutes).
- Incubate the cells for a further 24-48 hours.
- Add MTT reagent to each well and incubate for 4 hours.
- Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage relative to the untreated control group.

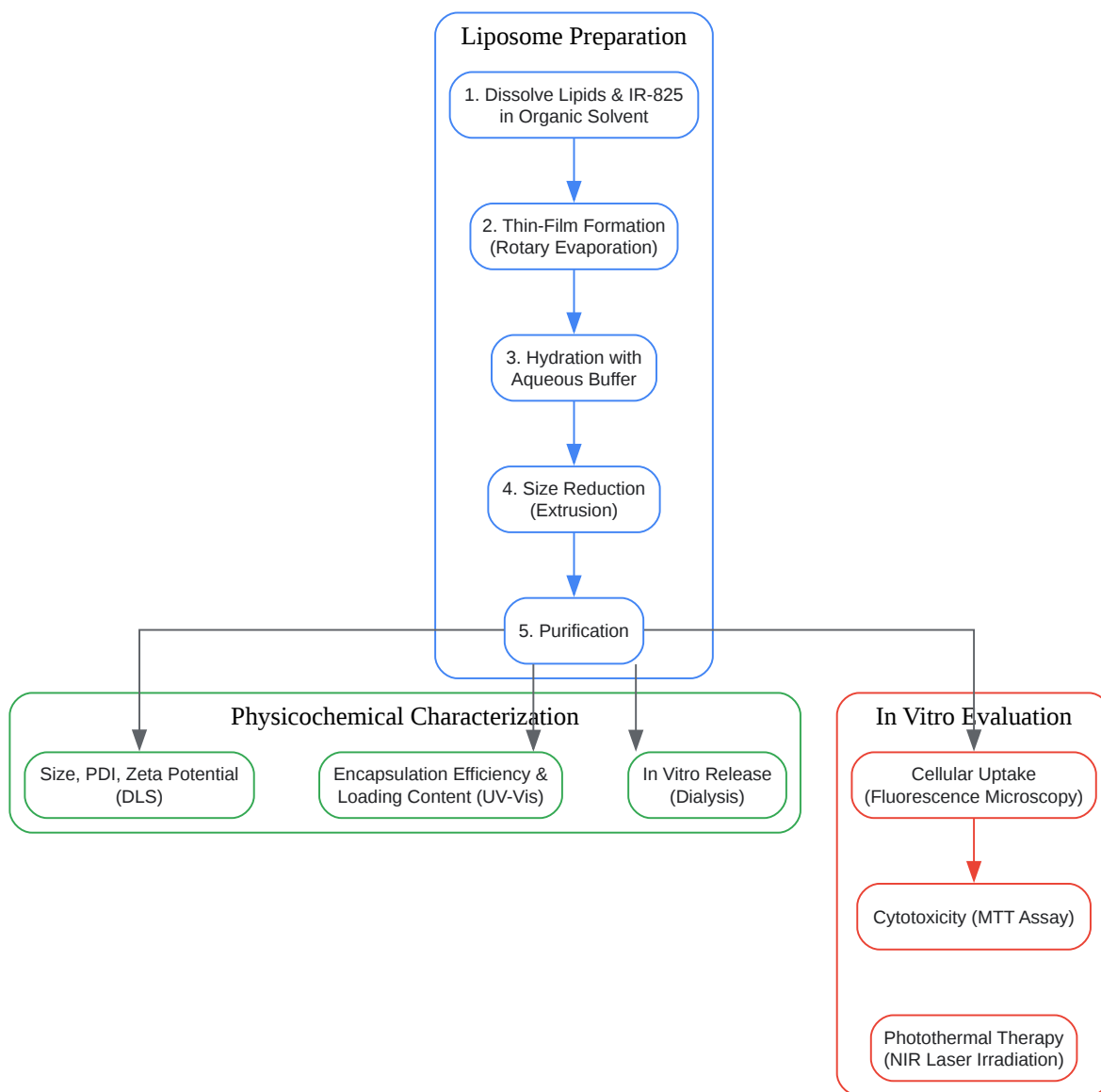
3.3 Cellular Uptake Study

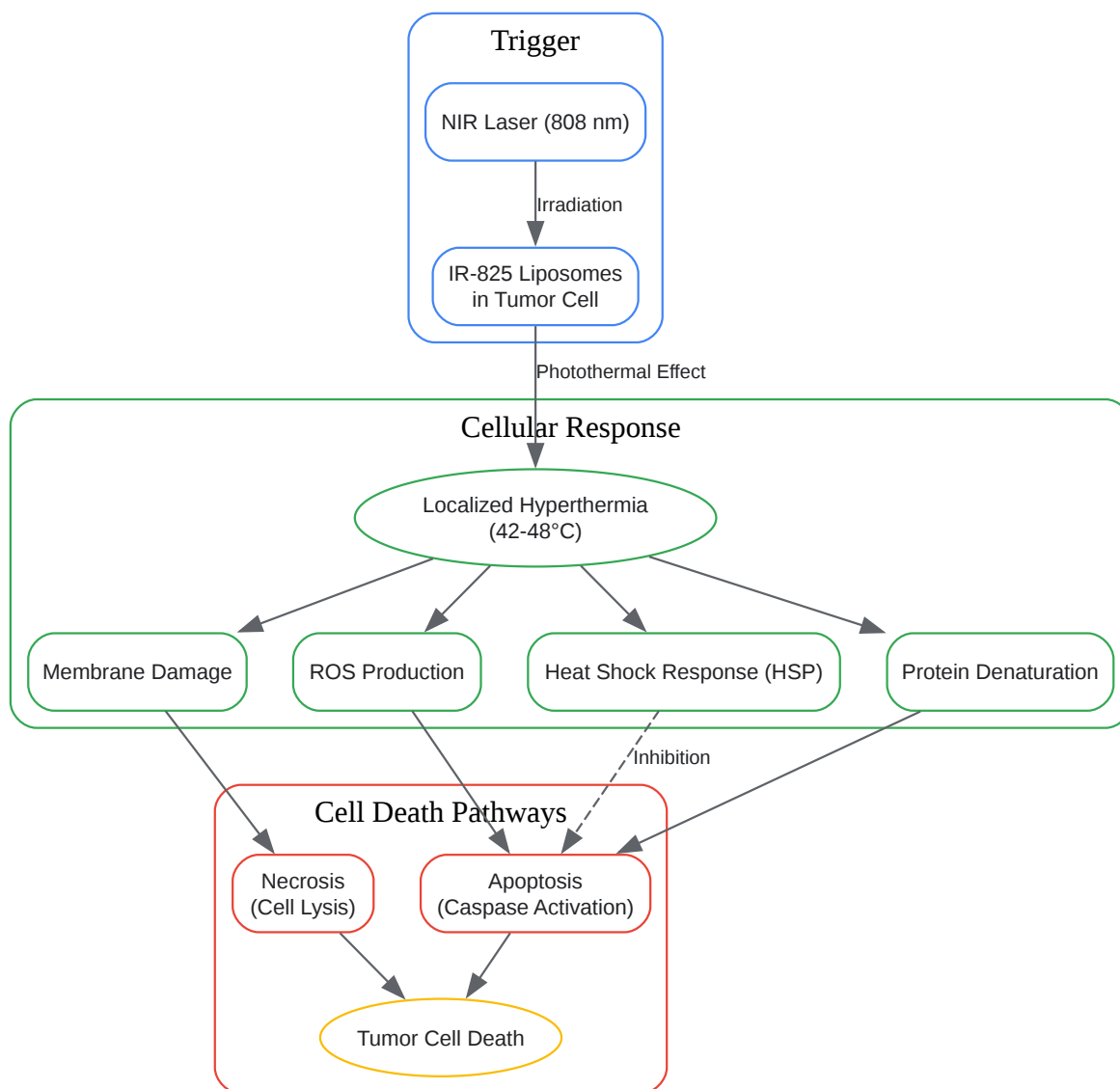
- Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
- Treat the cells with **IR-825** loaded liposomes for various time points (e.g., 1, 4, 12 hours).
- After incubation, wash the cells with cold PBS to remove non-internalized liposomes.

- Fix the cells with 4% paraformaldehyde.
- Stain the cell nuclei with DAPI.
- Mount the coverslips on microscope slides and visualize the cellular uptake of the red-fluorescent **IR-825** using a fluorescence or confocal microscope.

Visualizations

Experimental Workflow





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- To cite this document: BenchChem. [Application Notes and Protocols for the Preparation of IR-825 Loaded Liposomes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15554104#preparing-ir-825-loaded-liposomes]

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